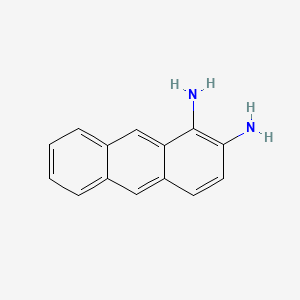
Anthracene, 1,2-diamino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Anthracenediamine is an organic compound with the molecular formula C14H12N2. It is a derivative of anthracene, which consists of three fused benzene rings. The compound is characterized by the presence of two amino groups attached to the first and second positions of the anthracene ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Anthracenediamine can be synthesized through several methods. One common approach involves the reduction of 1,2-dinitroanthracene using a suitable reducing agent such as tin(II) chloride in hydrochloric acid. The reaction proceeds as follows:
1,2-Dinitroanthracene+SnCl2+HCl→1,2-Anthracenediamine+by-products
Another method involves the catalytic hydrogenation of 1,2-dinitroanthracene using a palladium catalyst under hydrogen gas .
Industrial Production Methods
Industrial production of 1,2-anthracenediamine typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on factors such as yield, purity, and environmental considerations .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Anthracenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Substitution: The amino groups can participate in electrophilic substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Acylated and alkylated anthracene derivatives.
Applications De Recherche Scientifique
1,2-Anthracenediamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mécanisme D'action
The mechanism of action of 1,2-anthracenediamine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit the activity of enzymes such as topoisomerases, leading to cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diaminoanthraquinone: Similar structure but with quinone groups.
9,10-Diaminoanthracene: Amino groups at different positions.
1,4-Diaminoanthracene: Amino groups at the first and fourth positions.
Uniqueness
1,2-Anthracenediamine is unique due to the specific positioning of its amino groups, which influences its chemical reactivity and interaction with biological molecules.
Propriétés
Numéro CAS |
100871-99-6 |
|---|---|
Formule moléculaire |
C14H12N2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
anthracene-1,2-diamine |
InChI |
InChI=1S/C14H12N2/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-8H,15-16H2 |
Clé InChI |
VVLCNWYWKSWJTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



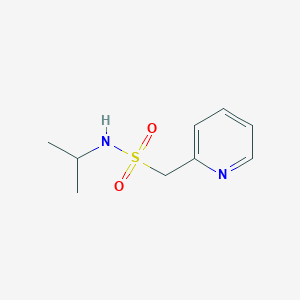

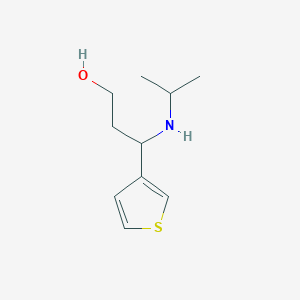
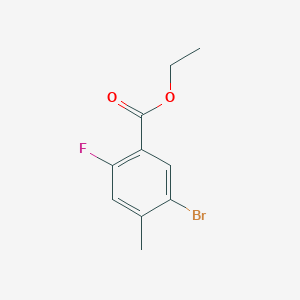
![[4-(4-Methylpyridin-2-yl)phenyl]methanol](/img/structure/B13969050.png)
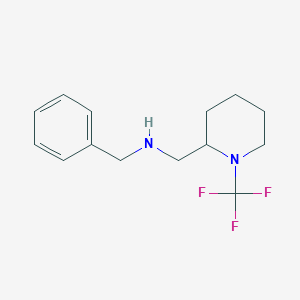
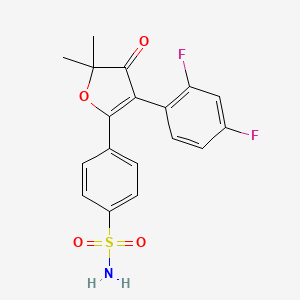
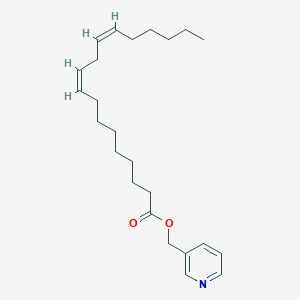
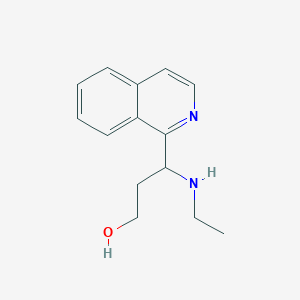
![(5Z)-2,6-dihydroxy-5-{1-[(2-hydroxyethyl)amino]ethylidene}pyrimidin-4(5H)-one](/img/structure/B13969071.png)
![2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13969081.png)
![1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid](/img/structure/B13969086.png)

